Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-
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Overview
Description
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- is a heterocyclic organic compound that features a piperidine ring substituted with an ethyl group and a thiazolyl group bearing a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- can be achieved through multi-step organic reactions. One common method involves the reaction of substituted aniline, 1,3-dicarbonyl compound, and aromatic aldehyde in the presence of a catalyst such as phenylboronic acid . This one-pot multi-component reaction is efficient and yields highly functionalized piperidine derivatives.
Industrial Production Methods
Industrially, piperidine derivatives are often produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is scalable and provides a high yield of the desired product. Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazolyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidinecarboxylic acids: These compounds contain a piperidine ring with a carboxylic acid group and share similar structural features.
Piperazine derivatives: These compounds have a similar cyclic structure and are used in various pharmaceutical applications.
Thiazole derivatives: Compounds containing a thiazole ring exhibit similar chemical reactivity and biological activities.
Uniqueness
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazolyl group and a methoxyphenyl moiety makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88654-30-2 |
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Molecular Formula |
C17H22N2OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C17H22N2OS/c1-3-19-10-8-14(9-11-19)17-18-16(12-21-17)13-4-6-15(20-2)7-5-13/h4-7,12,14H,3,8-11H2,1-2H3 |
InChI Key |
MLXLLWWRRCMNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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